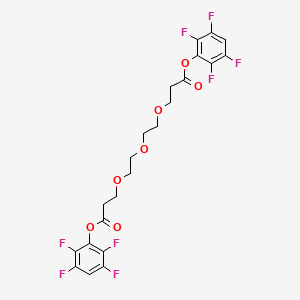
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is a specialized organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a chloroethynyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a chloroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloroethynyl group can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in the formation of various adducts.
Scientific Research Applications
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with molecular targets through its reactive chloroethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds strain to the molecule, making it more reactive under certain conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethynylphosphine Oxide: Similar in structure but contains a phosphine oxide group.
2-Chloroethynylphosphonate: Contains a phosphonate group instead of a carboxylic acid group.
Uniqueness
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its combination of a cyclopropane ring, a chloroethynyl group, and a carboxylic acid group
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11) |
InChI Key |
BWLHXMCCPUJBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C#CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

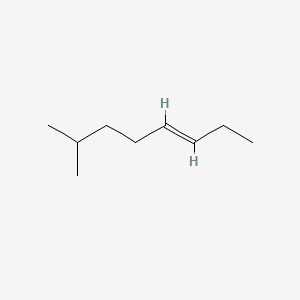

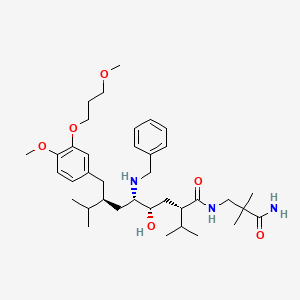
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

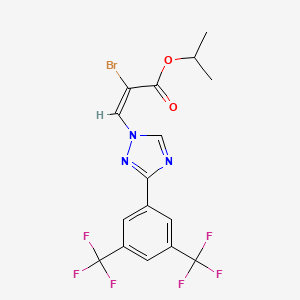


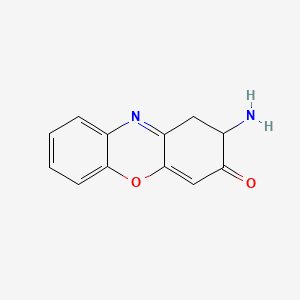
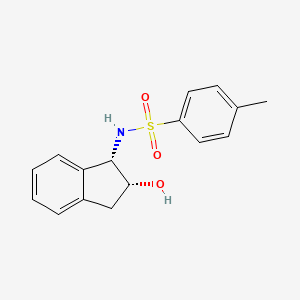
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
